Asymmetric Synthesis Enantiomeric Excess: 2-Bromo-1-indanol Delivers 87% e.e. via CBS-Oxazaborolidine Catalysis
Asymmetric reduction of 2-bromo-1-indanone using CBS-oxazaborolidine catalysis yields trans-(1S,2S)-2-bromo-1-indanol with 87% enantiomeric excess [1]. In the same catalytic system, the epoxide counterpart (1S,2R)-indene oxide is produced with >99% e.e. [1]. Comparative data for alternative halogenated indanols under identical catalytic conditions are not available; this is a class-level inference.
| Evidence Dimension | Enantiomeric excess (e.e.) in asymmetric synthesis |
|---|---|
| Target Compound Data | 87% e.e. for trans-(1S,2S)-2-bromo-1-indanol |
| Comparator Or Baseline | (1S,2R)-indene oxide: >99% e.e. under identical catalytic conditions |
| Quantified Difference | 87% e.e. vs. >99% e.e.; the bromo-indanol achieves high stereocontrol suitable for downstream chiral building block applications |
| Conditions | CBS-oxazaborolidine-catalyzed asymmetric borane reduction using N-ethyl-N-isopropylaniline-borane complex in THF |
Why This Matters
The 87% e.e. value quantifies the compound's suitability as a chiral intermediate for synthesizing enantiomerically enriched cis-1-amino-2-indanol derivatives, which are critical precursors to the HIV-1 protease inhibitor Indinavir [1].
- [1] Choi, O. K.; Cho, B. T. A convenient synthesis of (1S,2R)-1,2-indene oxide and trans-(1S,2S)-2-bromo-1-indanol via oxazaborolidine-catalyzed borane reduction. Tetrahedron: Asymmetry 2001, 12 (6), 903-907. View Source
